8-bromo-1H-quinazolin-4-one
Description
Significance of the Quinazolinone Scaffold in Medicinal Chemistry and Chemical Biology
The quinazolinone core is a heterocyclic structure that has garnered immense attention in the fields of medicinal chemistry and chemical biology. rjptonline.org This is largely due to its presence in over 200 naturally occurring alkaloids and its ability to serve as a versatile scaffold for the development of new therapeutic agents. omicsonline.orgarabjchem.org The stability of the quinazolinone nucleus has inspired researchers to introduce various bioactive moieties, leading to the discovery of compounds with a wide array of pharmacological activities. omicsonline.org
Quinazolinone derivatives have demonstrated a broad spectrum of biological effects, including:
Anticancer nih.govresearchgate.net
Antibacterial arabjchem.orgresearchgate.net
Antifungal arabjchem.orgresearchgate.net
Anti-inflammatory arabjchem.orgresearchgate.net
Antiviral arabjchem.orgresearchgate.net
Antimalarial arabjchem.orgresearchgate.net
Anticonvulsant nih.gov
Antihypertensive omicsonline.org
The resemblance of the quinazoline (B50416) scaffold to endogenous molecules like the purine (B94841) and pteridine (B1203161) nuclei has led to the development of agents that can interfere with metabolic pathways, such as those involved in folic acid metabolism. omicsonline.org This mimicry is a key factor in their therapeutic potential. The ease of synthetic modification and functionalization further enhances the appeal of quinazolinones in the quest for new drugs. nih.gov
Historical Context of Halogenated Quinazolinone Derivatives in Biological Research
The introduction of halogen atoms, such as bromine, into the quinazolinone structure has been a long-standing strategy in medicinal chemistry to modulate the biological activity of these compounds. The first quinazoline derivative was synthesized in 1869, and since then, extensive research has been conducted on its various substituted forms. nih.gov
Halogenation can influence a molecule's properties in several ways, including its:
Lipophilicity, which affects cell membrane permeability.
Electronic properties, which can alter binding interactions with biological targets.
Metabolic stability, which can prolong the duration of action.
Historically, halogenated quinazolinones have been investigated for a range of biological activities. For example, a series of 6-mono- and 6,8-disubstituted-3H-quinazolin-4-one derivatives, including halogenated compounds, were found to exhibit anticonvulsant activity. nih.gov More recent research has continued to explore the potential of halogenated quinazolinones. For instance, the synthesis of 6-bromo and 6,8-dibromo quinazolinone derivatives has been a focus in the development of new anti-inflammatory and antimicrobial agents. jocpr.com The synthesis of 7-bromo-3H-quinazolin-4-one was a key step in the creation of Albaconazole, an antifungal agent. arabjchem.org The tolerance of palladium-catalyzed synthesis methods to bromo moieties allows for flexibility in creating diverse and potentially more potent derivatives. arabjchem.org
Scope and Research Focus on 8-Bromo-1H-Quinazolin-4-one within the Quinazolinone Class
Within the broad class of halogenated quinazolinones, this compound (CAS Number: 77150-35-7) has emerged as a specific compound of interest in chemical research. apolloscientific.co.uk Its molecular formula is C8H5BrN2O, and it has a molecular weight of approximately 225 g/mol . calpaclab.com
Current research on this compound and its derivatives is multifaceted. It serves as a crucial building block in the synthesis of more complex molecules. calpaclab.com For example, it is a precursor in the synthesis of compounds with potential applications as protein degraders. calpaclab.com The bromine atom at the 8-position provides a reactive handle for further chemical modifications, allowing for the creation of a library of derivatives with diverse biological activities. While the specific biological activity of this compound itself is not extensively documented in publicly available literature, its role as a synthetic intermediate is well-established. ontosight.ai For instance, derivatives such as 8-Bromo-4,4-dipropyl-3,4-dihydro-1H-quinazolin-2-one have been cataloged, although their specific biological activities require further investigation. ontosight.ai
The research focus on this compound underscores the broader strategy in medicinal chemistry of using halogenated scaffolds to explore new chemical space and develop novel therapeutic agents. The continued investigation into this and other related compounds holds promise for the discovery of new drugs with improved efficacy and specificity.
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| CAS Number | 77150-35-7 | apolloscientific.co.uk |
| Molecular Formula | C8H5BrN2O | calpaclab.com |
| Molecular Weight | 225 g/mol | calpaclab.com |
| Purity | min 97% | calpaclab.com |
| Synonyms | 8-Bromo-4(1H)-quinazolinone | apolloscientific.co.uk |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-bromo-1H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-6-3-1-2-5-7(6)10-4-11-8(5)12/h1-4H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMPLBWWSJVLODH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC=NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)Br)NC=NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Chemical Transformations of 8 Bromo 1h Quinazolin 4 One and Analogues
Established Synthetic Pathways to the 8-Bromo-1H-Quinazolin-4-one Core
The construction of the this compound core can be achieved through various synthetic methodologies, ranging from classical multi-component reactions to modern green chemistry approaches. These methods provide access to the foundational scaffold, which can then be subjected to further derivatization.
Multi-component Reaction Approaches for Quinazolinone Synthesis
Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. acs.orgnih.govmdpi.com These reactions are characterized by high atom economy, operational simplicity, and the ability to generate diverse molecular libraries. acs.orgmdpi.com Several MCRs have been developed for the synthesis of the quinazolinone scaffold, which can be adapted to produce this compound.
One notable example is the one-pot, three-component assembly of arenediazonium salts, nitriles, and bifunctional anilines, which leads to the formation of diversely substituted quinazolin-4(3H)-ones. acs.org This metal-free approach involves the formation of three new C-N bonds in a domino reaction sequence. acs.org For instance, the reaction of an appropriately substituted 3-bromo-2-aminobenzoate with an arenediazonium salt and a nitrile can yield the corresponding 8-bromo-quinazolin-4(3H)-one derivative. acs.org
Another powerful MCR is the Ugi four-component reaction (Ugi-4CR), which has been successfully employed in the synthesis of polycyclic quinazolinones. nih.govacs.org This reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. By utilizing an o-bromobenzoic acid derivative as the carboxylic acid component, the bromo-substituent can be incorporated into the final quinazolinone product. nih.govacs.org
The following table summarizes key multi-component reaction strategies applicable to the synthesis of the this compound core:
| Reaction Name | Key Starting Materials | Advantages |
| Three-Component Assembly | Arenediazonium salt, Nitrile, 3-Bromo-2-aminobenzoate | Metal-free, High efficiency, Domino reaction |
| Ugi Four-Component Reaction | o-Bromobenzoic acid, Aldehyde, Amine, Isocyanide | High diversity, Convergent synthesis |
Regioselective Halogenation Methods, with Emphasis on C-8 Bromination
Direct and regioselective halogenation of the quinazolinone core is a critical step in accessing this compound. The electronic properties of the quinazolinone ring system influence the position of electrophilic substitution. While various halogenating agents can be employed, achieving high regioselectivity for the C-8 position can be challenging and often depends on the directing effects of existing substituents and the reaction conditions.
Peptide-catalyzed atroposelective bromination has been demonstrated as a powerful method for the enantioselective synthesis of 3-arylquinazolin-4(3H)-ones. nih.gov This approach utilizes a chiral peptide catalyst to control the stereochemistry of the bromination of the aryl substituent at the N-3 position. While not directly focused on the C-8 position of the quinazolinone core itself, this methodology highlights the potential for catalyst-controlled regioselective halogenation. nih.gov
Furthermore, domino reactions have been developed that combine the synthesis of the quinazolinone ring with a subsequent chemo- and regioselective bromination. For example, a three-component reaction of isatoic anhydride, a primary amine, and bromoacetyl bromide can lead to the formation of brominated quinazolinone scaffolds. The regioselectivity of the bromination in such domino processes is influenced by the reaction intermediates and conditions.
Recent studies have also explored the functionalization of the C-8 position of quinazolin-4-ones, indicating that this position is accessible for substitution, which can improve the biological potency of the resulting compounds.
One-Pot and Green Chemistry Synthetic Methodologies
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of quinazolinones. nih.gov One-pot syntheses, which combine multiple reaction steps in a single vessel, are particularly advantageous in this regard as they reduce solvent waste and purification steps. mdpi.com
A highly efficient and straightforward one-pot synthesis of diversely substituted quinazolin-4(3H)-ones has been achieved through a domino three-component assembly reaction of arenediazonium salts, nitriles, and bifunctional aniline (B41778) derivatives under metal-free and mild conditions. acs.org This method is applicable to the synthesis of 8-bromo-quinazolin-4(3H)-ones, as demonstrated by the successful synthesis of 8-bromo-2,6-dimethyl-3-phenylquinazolin-4(3H)-one. acs.org
The use of environmentally benign solvents, such as water or ethanol, and the development of catalyst-free conditions are key aspects of green synthetic approaches to quinazolinones. nih.gov For instance, an efficient and selective oxidative procedure for the synthesis of quinazolinones from readily available o-aminobenzamides and styrenes has been developed using metal- and catalyst-free conditions, highlighting a sustainable and environmentally friendly approach. nih.gov
Derivatization and Functionalization at Key Positions of the Quinazolinone Ring System
The this compound scaffold serves as a versatile platform for further chemical modifications. The N-1, N-3, and C-2 positions of the quinazolinone ring are key sites for derivatization, allowing for the generation of a wide array of analogues with diverse structural features and potentially enhanced biological activities.
Modification at the N-1 and N-3 Positions for Structural Diversity
The nitrogen atoms at the N-1 and N-3 positions of the quinazolinone ring are nucleophilic and can be readily functionalized through alkylation, arylation, and other N-functionalization reactions. The regioselectivity of these reactions can often be controlled by the choice of reagents and reaction conditions.
N-alkylation is a common strategy for introducing structural diversity at the N-1 and N-3 positions. juniperpublishers.comnih.gov The reaction of a quinazolinone with an alkyl halide in the presence of a base typically leads to N-alkylation. juniperpublishers.com The choice of the base and solvent can influence the regioselectivity between the N-1 and N-3 positions. For instance, the reaction of anthranilamides with dimethylformamide di(primary-alkyl)acetals can lead to subsequent alkylation at the N-3 position to afford 8-substituted 3-alkylquinazolin-4-ones. nih.gov
The synthesis of 3-substituted-6,8-dibromo-2-methyl quinazolin-4(3H)-ones has been reported, starting from methyl 3,5-dibromoanthranilate. ijstr.org This work demonstrates the feasibility of introducing substituents at the N-3 position of a bromo-substituted quinazolinone core. ijstr.org
The following table provides examples of N-alkylation reactions on the quinazolinone scaffold:
| Starting Material | Alkylating Agent | Position of Alkylation |
| 6,7-dimethoxyquinazolin-4-one | benzyl chloride | N-3 |
| quinazolin-4-one | ethyl 6-bromohexanoate | N-3 |
| 3-substituted anthranilamides | dimethylformamide di(primary-alkyl)acetals | N-3 |
Substitution Patterns and Transformations at the C-2 Position
The C-2 position of the quinazolinone ring is another key site for modification, allowing for the introduction of a wide range of substituents. The functionalization at this position can be achieved through various synthetic strategies, including the use of starting materials with a pre-functionalized C-2 position or by post-synthetic modification of the quinazolinone core.
A recent study reported the synthesis of novel quinazoline (B50416) derivatives starting from an 8-bromo-2-chloroquinazoline (B592065) scaffold. researchgate.net The chlorine atom at the C-2 position serves as a leaving group and can be readily displaced by various nucleophiles, enabling the introduction of diverse functionalities. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, can be employed to introduce aryl or heteroaryl groups at the C-2 position of the 8-bromo-quinazoline core. researchgate.net
The synthesis of 6,8-dibromo-2-arylquinazolin-4(3H)-one derivatives has also been reported, where the C-2 aryl group is introduced by the condensation of 2-amino-3,5-dibromobenzamide (B176797) with various aromatic aldehydes. nih.gov This approach allows for the incorporation of a wide range of substituted aryl groups at the C-2 position. nih.gov
Furthermore, the synthesis of 6,8-dibromo-2-methyl-3-substituted-quinazolin-4(3H)-ones demonstrates that alkyl groups can also be introduced at the C-2 position. ijstr.org The following table summarizes different substituents introduced at the C-2 position of bromo-substituted quinazolinones:
| Starting Scaffold | Reaction Type | C-2 Substituent |
| 8-bromo-2-chloroquinazoline | Nucleophilic substitution/Cross-coupling | Aryl, Heteroaryl, Amino |
| 2-amino-3,5-dibromobenzamide | Condensation with aldehydes | Aryl |
| methyl 3,5-dibromoanthranilate | Condensation with acetic anhydride | Methyl |
Influence of Strategic Derivatization on Subsequent Research Outcomes
The modification of the this compound framework has led to significant advancements in medicinal chemistry, demonstrating how subtle changes in chemical structure can dramatically influence biological activity. The presence and position of the bromine atom, along with the nature of the substituents at other positions, play a pivotal role in the molecule's interaction with biological targets.
Anticancer Activity of 6,8-Dibromo-4(3H)quinazolinone Derivatives
A notable area of research has been the investigation of 6,8-dibromo-4(3H)quinazolinone derivatives as potential anticancer agents. Studies have shown that derivatization at the 3-position of the quinazolinone ring can lead to compounds with significant cytotoxic effects against human cancer cell lines.
One study explored a series of 6,8-dibromo-2-phenyl-3-(substituted)-4(3H)-quinazolinones for their in vitro anticancer activity against the human breast carcinoma cell line (MCF-7). The results highlighted that the nature of the substituent at the 3-position is a critical determinant of cytotoxic potency. For instance, compounds bearing a substituted phenyl ring directly attached to the N-3 position, as well as those with heterocyclic moieties introduced via an acetamide (B32628) linker, exhibited a range of activities. The strategic introduction of different functional groups allowed for a systematic investigation of the SAR, revealing that both electronic and steric factors of the substituents influence the anticancer efficacy.
The table below summarizes the in vitro anticancer activity of selected 6,8-dibromo-4(3H)quinazolinone derivatives against the MCF-7 cell line, with doxorubicin (B1662922) serving as a positive control. The IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells, demonstrate the potent cytotoxic effects of these strategically derivatized molecules.
Table 1: In Vitro Anticancer Activity of 6,8-Dibromo-4(3H)quinazolinone Derivatives against MCF-7 Cell Line
| Compound | IC50 (µg/mL) |
|---|---|
| XIIIb | 1.7 |
| IX | 1.8 |
| XIVd | 1.83 |
| XIVb | 5.4 |
| XIVe | 6.84 |
| XIIIa | 10.8 |
| XIVc | 13.9 |
| XVc | 15.7 |
| XIVa | 29.6 |
Anti-inflammatory and Analgesic Properties of 6,8-Dibromo-4(3H)-quinazolinone Derivatives
In addition to their anticancer potential, strategic derivatization of the 6,8-dibromo-4(3H)-quinazolinone scaffold has yielded compounds with promising anti-inflammatory and analgesic properties. A study focused on the synthesis of a series of novel 6,8-dibromo-2-phenyl-4(3H)-quinazolinone derivatives and their evaluation for anti-inflammatory and analgesic activities in animal models.
The anti-inflammatory activity was assessed using the carrageenan-induced paw edema model in rats. The results indicated that several of the synthesized compounds significantly inhibited paw edema, with some derivatives showing potency comparable to or even exceeding that of the standard drug, indomethacin. The analgesic effect was evaluated using the hot-plate test in mice, which measures the response time to a thermal stimulus. Several compounds demonstrated a significant increase in pain threshold, indicating potent analgesic activity.
The strategic derivatization in this study involved the introduction of various heterocyclic moieties at the 3-position of the quinazolinone core, often via a p-acetylphenyl linker. The nature of these heterocyclic rings and their substituents was found to be crucial for the observed anti-inflammatory and analgesic effects.
The following tables present the anti-inflammatory and analgesic activities of selected 6,8-dibromo-4(3H)-quinazolinone derivatives.
Table 2: Anti-inflammatory Effect of Selected 6,8-Dibromo-4(3H)quinazolinone Derivatives on Carrageenan-Induced Paw Edema in Rats
| Compound | Dose (mg/100 g b.w.) | % Inhibition of Edema after 4h |
|---|---|---|
| II | 10 | 11.8 |
| IIIh | 10 | 5.0 |
| IVf | 10 | 1.2 |
| Va | 10 | 8.4 |
| VIg | 10 | 24.7 |
| VIIIc | 10 | - |
Table 3: Analgesic Effect of Selected 6,8-Dibromo-4(3H)quinazolinone Derivatives Using the Hot-Plate Test in Mice
| Compound | Dose (mg/100 g b.w.) | Reaction Time (sec) ± S.E. after 120 min |
|---|---|---|
| Control | - | 4.9 ± 0.1 |
| II | 10 | 7.9 ± 0.1 |
| IIIh | 10 | 6.9 ± 0.1 |
| IVf | 10 | 6.2 ± 0.1 |
| Va | 10 | 6.5 ± 0.1 |
| VIg | 10 | 8.9 ± 0.1 |
| VIIIc | 10 | 5.0 ± 0.1 |
These findings underscore the profound impact of strategic derivatization on the research outcomes for this compound and its analogs. The ability to systematically modify the chemical structure provides a powerful tool for medicinal chemists to develop new therapeutic agents with improved potency and selectivity for a variety of diseases. The detailed research findings from these studies not only contribute to the growing library of bioactive quinazolinone derivatives but also provide a deeper understanding of the structure-activity relationships that govern their pharmacological effects.
Advanced Methodologies for Structural Elucidation of 8 Bromo 1h Quinazolin 4 One Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including derivatives of 8-bromo-1H-quinazolin-4-one. ¹H and ¹³C NMR spectra offer detailed information about the chemical environment of hydrogen and carbon atoms, respectively, enabling the precise mapping of the molecular framework.
In the ¹H NMR spectrum of a quinazolinone derivative, the chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J) reveal the connectivity of protons. For instance, protons on the aromatic rings typically appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the ring current. The specific positions of the bromo-substituent and other functional groups significantly influence the chemical shifts of adjacent protons.
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The chemical shifts of carbon atoms are indicative of their hybridization and electronic environment. The carbonyl carbon (C=O) of the quinazolinone ring, for example, typically resonates at a significantly downfield position (around δ 157-165 ppm). The carbon atom attached to the bromine (C-Br) also exhibits a characteristic chemical shift.
Detailed analysis of NMR data from various derivatives allows for unambiguous structural assignment. For example, in the related compound 8-Bromo-11H-pyrido[2,1-b]quinazolin-11-one, the proton and carbon signals have been explicitly assigned. amazonaws.com
| Proton Signal (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|
| 8.97 | d | 1.6 | Aromatic H |
| 8.42 | d | 7.8 | Aromatic H |
| 7.85 | t | 7.1 | Aromatic H |
| 7.76 | d | 8.2 | Aromatic H |
| 7.52-7.35 | m | - | Aromatic H (3H) |
| Carbon Signal (δ, ppm) | Assignment |
|---|---|
| 157.8 | C=O |
| 148.0, 145.8, 137.5, 135.3 | Aromatic C |
| 127.4, 127.3, 127.1, 126.5, 125.9 | Aromatic C |
| 116.1 | Aromatic C |
| 107.6 | Aromatic C-Br |
High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental formula of a compound with high accuracy. nih.gov By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. This is crucial for confirming the identity of newly synthesized this compound derivatives.
The technique provides a measured m/z value that can be compared to a calculated value based on the proposed molecular formula. The presence of bromine is often easily identified due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which results in two peaks of nearly equal intensity separated by two mass units. pressbooks.pub
For example, the HRMS data for 8-Bromo-11H-pyrido[2,1-b]quinazolin-11-one shows a calculated m/z for the protonated molecule [M+H]⁺ of 274.9815, while the experimentally found value was 274.9822, confirming the molecular formula C₁₂H₇BrN₂O. amazonaws.com
| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |
|---|---|---|---|
| 8-Bromo-11H-pyrido[2,1-b]quinazolin-11-one | C₁₂H₇BrN₂O | 274.9815 | 274.9822 |
Infrared (IR) Spectroscopy for Identification of Key Functional Groups
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique is based on the principle that molecular bonds vibrate at specific frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its vibrational modes.
For this compound derivatives, IR spectroscopy can confirm the presence of key structural features:
N-H Stretching: A peak in the region of 3500-3300 cm⁻¹ typically indicates the presence of an N-H bond, characteristic of the quinazolinone ring. youtube.com
C=O Stretching: A strong, sharp absorption band between 1750-1670 cm⁻¹ is a clear indicator of the carbonyl group (C=O) in the quinazolinone core. pressbooks.pubvscht.cz
C=N and C=C Stretching: Absorptions in the 1680-1585 cm⁻¹ range correspond to the stretching vibrations of the C=N and C=C bonds within the fused aromatic ring system. vscht.czlibretexts.org
C-Br Stretching: The C-Br bond typically shows a stretching vibration in the fingerprint region, often below 700 cm⁻¹.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| N-H | Stretch | 3500 - 3300 |
| Aromatic C-H | Stretch | 3100 - 3000 vscht.cz |
| C=O (Amide) | Stretch | 1750 - 1670 vscht.cz |
| C=N / C=C | Stretch | 1680 - 1585 libretexts.org |
| C-Br | Stretch | < 700 |
Single Crystal X-ray Diffraction for Definitive Three-Dimensional Structure Analysis
For derivatives of this compound, this technique can definitively confirm the connectivity of atoms, establish the stereochemistry, and provide insights into intermolecular interactions such as hydrogen bonding and π-π stacking. biorxiv.org Obtaining a suitable single crystal is a prerequisite for this analysis. The resulting crystal structure data, including unit cell dimensions and atomic coordinates, serves as the ultimate proof of the compound's structure. nih.gov
| Structural Parameter | Significance |
|---|---|
| Atomic Coordinates | Defines the precise position of each atom in 3D space. |
| Bond Lengths | Confirms the distances between bonded atoms. |
| Bond Angles | Establishes the angles between adjacent bonds. |
| Torsional Angles | Describes the conformation of the molecule. |
| Unit Cell Dimensions | Characterizes the repeating unit of the crystal lattice. |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared with the theoretical percentages calculated from the proposed molecular formula.
A close agreement between the experimental and calculated values provides strong evidence for the compound's elemental composition and purity. For a compound like this compound (C₈H₅BrN₂O), elemental analysis would be expected to yield percentages close to the theoretical values. This method is often used in conjunction with mass spectrometry to confirm the molecular formula. scirea.org
| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |
|---|---|---|---|---|
| Carbon (C) | 12.011 | 8 | 96.088 | 42.70 |
| Hydrogen (H) | 1.008 | 5 | 5.040 | 2.24 |
| Bromine (Br) | 79.904 | 1 | 79.904 | 35.51 |
| Nitrogen (N) | 14.007 | 2 | 28.014 | 12.45 |
| Oxygen (O) | 15.999 | 1 | 15.999 | 7.11 |
| Total | - | - | 225.045 | 100.00 |
Computational Chemistry and Theoretical Investigations of 8 Bromo 1h Quinazolin 4 One Systems
Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like bromo-quinazolinones to determine their geometric and electronic characteristics. nih.govsemanticscholar.orgnih.govmdpi.com DFT calculations, often using functionals like B3LYP, provide a basis for understanding molecular stability, reactivity, and optical properties. nih.govsemanticscholar.orgajchem-a.com
The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For quinazolinone derivatives, DFT calculations are used to find the lowest energy conformation. Studies on related bromo-quinazolinone compounds, such as 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one, have shown that the core quinazolinone ring system is nearly planar. nih.govresearchgate.net This planarity is crucial for potential π–π stacking interactions within biological targets. researchgate.net The optimization process rearranges the atoms of the modeled molecule to achieve the lowest possible energy state, providing insights into bond lengths, bond angles, and dihedral angles. nih.govajchem-a.com
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity and electronic properties. wikipedia.orgyoutube.comyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, relating to its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. youtube.comyoutube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for molecular stability. wikipedia.org A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule is more polarizable and reactive. nih.govwikipedia.org For instance, DFT calculations on the related compound 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one determined a HOMO-LUMO gap of 4.8208 eV, indicating high stability. nih.gov
| Parameter | Energy (eV) |
|---|---|
| E HOMO | -6.4559 |
| E LUMO | -1.6351 |
| Energy Gap (ΔE) | 4.8208 |
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. wolfram.comchemrxiv.orgchemrxiv.org It is used to predict how a molecule will interact with other species, identifying regions that are rich or poor in electrons. In an MEP map, different colors represent different values of electrostatic potential. Typically, red indicates regions of high electron density (negative potential), which are prone to electrophilic attack and can act as hydrogen bond acceptors. Blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. wolfram.comnih.gov
For a molecule like 8-bromo-1H-quinazolin-4-one, an MEP map would likely show negative potential around the oxygen and nitrogen atoms of the quinazolinone core, highlighting them as key sites for hydrogen bonding interactions with biological receptors. nih.gov This analysis is crucial for understanding non-covalent interactions in ligand-target binding. chemrxiv.org
Molecular Docking Simulations for Ligand-Target Recognition and Binding Affinity Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.govukaazpublications.com This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.
For quinazolinone derivatives, docking studies are frequently performed to investigate their binding modes with various protein targets, such as Epidermal Growth Factor Receptor (EGFR) and DNA gyrase. nih.govnih.gov These simulations predict the binding affinity, often expressed as a docking score or binding energy (in kcal/mol), and identify key amino acid residues in the protein's active site that interact with the ligand. nih.govresearchgate.net For example, a study on 6-bromo quinazoline (B50416) derivatives targeting EGFR reported binding energies ranging from -5.3 to -6.7 kcal/mol. nih.govresearchgate.net The interactions typically involve hydrogen bonds and hydrophobic contacts, which stabilize the ligand within the binding pocket. nih.govresearchgate.net
| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interactions |
|---|---|---|---|
| Compound 8a (6-bromo derivative) | EGFR | -6.7 | Hydrogen bonds and other interactions with key residues |
| Compound 8c (6-bromo derivative) | EGFR | -5.3 | Hydrogen bonds and other interactions with key residues |
Molecular Dynamics (MD) Simulations for Protein-Ligand Complex Stability and Dynamic Behavior
While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are used to assess the stability of the protein-ligand complex and to observe how their interactions evolve. nih.govnih.gov
A key metric used to evaluate stability in MD simulations is the Root Mean Square Deviation (RMSD). nih.govresearchgate.net The RMSD measures the average deviation of the protein-ligand complex's backbone atoms over the course of the simulation compared to their initial position. A low and stable RMSD value over time suggests that the ligand remains securely bound in the active site and that the complex is stable. researchgate.net Studies on quinazoline derivatives have used MD simulations of up to 100 nanoseconds to confirm the stability of the docked poses and validate the interactions predicted by docking. nih.gov
Quantum Chemical Approaches for Understanding Reaction Mechanisms and Chemical Reactivity
Quantum chemical methods, including DFT, are essential for elucidating the mechanisms of chemical reactions at an atomic level. nih.govresearchgate.netnih.gov These approaches can be used to map out the entire energy landscape of a reaction, including the structures of reactants, products, intermediates, and, most importantly, transition states. By calculating the activation energies (the energy barriers that must be overcome for a reaction to occur), researchers can predict reaction rates and determine the most likely pathway a reaction will follow. nih.gov
For a compound like this compound, quantum chemical calculations could be applied to understand its synthesis. For example, in the synthesis of quinazolin-4(3H)-ones via palladium-catalyzed carbonylative cyclization, computational methods could model the key steps, such as the oxidative addition of the palladium catalyst and the subsequent intramolecular condensation, to provide a detailed atomistic picture of the reaction mechanism. mdpi.com
Structure Activity Relationship Sar Studies of 8 Bromo 1h Quinazolin 4 One and Its Analogues
Influence of Bromine Substitution at the C-8 Position on Biological Activities
The substitution pattern on the benzene (B151609) ring of the quinazolinone core plays a critical role in determining the biological activity of the resulting compounds. The C-8 position, in particular, has been identified as a key site for modification to enhance potency and selectivity for various biological targets.
The presence of a halogen, such as bromine, at the C-8 position can significantly modulate the physicochemical properties of the molecule, including its lipophilicity, electronic character, and ability to form halogen bonds. These changes, in turn, affect how the molecule interacts with its biological target. For instance, in the context of tankyrase inhibitors, substitutions at the C-8 position of quinazolin-4-ones have been shown to improve potency. researchgate.net Larger substituents at this position can engage in new interactions within the catalytic domain of the enzyme. researchgate.net
In a study on poly(ADP-ribose) polymerase (PARP) inhibitors, the introduction of a chloro group at the 8-position of a quinazolinone derivative resulted in nearly identical activity and selectivity compared to the unsubstituted parent compound. researchgate.net However, replacing it with a methyl group at the same C-8 position led to a threefold decrease in selectivity. researchgate.net This highlights the specific role of the halogen substituent. While this study used chlorine, the similar properties of halogens suggest that bromine at C-8 could have a comparable impact on bioavailability and target engagement.
Comparative studies between monobromo- and dibromoquinazolinone derivatives have suggested that monobrominated compounds may exhibit higher anti-inflammatory and analgesic effects with fewer side effects than their dibrominated counterparts, specifically those with bromine at the C-6 and C-8 positions. ptfarm.pl
| Compound Class | Substitution at C-8 | Biological Target | Effect on Activity |
| Quinazolin-4-one | Larger substituents (e.g., nitro, diol) | Tankyrases | Improved potency and new interactions with the enzyme. researchgate.net |
| Quinazolinone | Chloro | PARP-1 | Maintained activity and selectivity. researchgate.net |
| Quinazolinone | Methyl | PARP-1 | 3-fold lower selectivity. researchgate.net |
| Quinazolinone | 6,8-dibromo | Inflammation/Pain models | Less potent than corresponding monobromo derivatives. ptfarm.pl |
Impact of Substitutions at N-1, C-2, and N-3 on Pharmacological Profiles
Substitutions at the nitrogen and carbon atoms of the pyrimidine (B1678525) ring of the 8-bromo-1H-quinazolin-4-one scaffold are fundamental for modulating pharmacological activity. SAR studies consistently show that positions C-2 and N-3 are particularly amenable to modification to enhance potency and selectivity. researchgate.net
C-2 Position: The C-2 position is frequently substituted to alter the compound's interaction with target proteins. Diverse substituents, from simple alkyl or aryl groups to more complex heterocyclic moieties, have been introduced at this position. nih.gov For example, in a series of quinazolin-4(3H)-one derivatives designed as potential antitumor agents, the introduction of a dithiocarbamate (B8719985) side chain at the C-2 position was explored. nih.gov The nature of the substituent at C-2 can influence the molecule's ability to fit into the binding pocket of a target enzyme, such as a kinase. nih.gov
N-3 Position: The N-3 position is another critical site for derivatization. Attaching different functional groups or heterocyclic rings at this position has been a successful strategy for developing agents with a wide range of activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govresearchgate.net In the development of non-covalent inhibitors for the SARS-CoV-2 main protease (Mpro), SAR studies revealed that various substituents at the N-3 position of a quinazolin-4-one core significantly influenced inhibitory potency. nih.gov For instance, substituting with a cyclopentyl group led to a significant increase in potency, while bulky groups like tert-butyl or polar groups like hydroxyethyl (B10761427) resulted in decreased activity. nih.gov
The combination of substitutions at both C-2 and N-3 allows for fine-tuning of the molecule's properties. In one study, a series of 2,3-disubstituted quinazolin-4-(3H)-ones were synthesized and evaluated for anticancer activity. ekb.eg The results showed that specific combinations of substituents at these positions yielded compounds with potent inhibitory activity against breast cancer cells. ekb.eg
| Position | Type of Substituent | Example Biological Target | General Impact on Activity |
| C-2 | Dithiocarbamate side chain | Tumor cells | Potential antitumor activity. nih.gov |
| C-2 | Phenyl group | SARS-CoV-2 Mpro | Potency is sensitive to the substitution pattern on the phenyl ring. nih.gov |
| C-2 & N-3 | Various primary amines and aldehydes | Inflammation models | Significant anti-inflammatory potential observed in certain derivatives. researchgate.net |
| N-3 | Cyclopentyl | SARS-CoV-2 Mpro | Significantly increased inhibitory potency. nih.gov |
| N-3 | tert-Butyl, Hydroxyethyl | SARS-CoV-2 Mpro | Decreased inhibitory potency. nih.gov |
| N-3 | Phenyl, sec-Butyl | SARS-CoV-2 Mpro | Favorable substituents that can improve potency. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative structure-activity relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For quinazolin-4-one derivatives, 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully developed to predict their inhibitory potential against targets like the Epidermal Growth Factor Receptor (EGFR). unar.ac.idnih.gov
These models provide valuable insights into the structural requirements for potent activity. By aligning a dataset of quinazolin-4-one analogs and calculating their steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields, 3D-QSAR models can generate contour maps. unar.ac.id These maps visualize regions in 3D space around the molecule where modifications are likely to enhance or diminish biological activity. unar.ac.id
For example, a CoMSIA model for EGFR inhibitors revealed specific regions where certain properties would be favorable for activity:
Green contours indicated areas where bulky, sterically favorable groups would increase activity. These were observed near the C-8 position of the quinazolin-4-one scaffold. unar.ac.id
Yellow contours highlighted regions where hydrophobic groups are preferred. unar.ac.id
White contours suggested areas where hydrophilic or less bulky groups would be beneficial. unar.ac.id
The statistical robustness of these models, indicated by parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²), determines their predictive power. nih.gov A reliable QSAR model can be used to virtually screen new, un-synthesized compounds and predict their activity, thereby prioritizing the synthesis of the most promising candidates and accelerating the drug discovery process. nih.gov
Design Principles for Optimizing Bioactivity through Structural Modification
Based on extensive SAR and QSAR studies, several key design principles have emerged for optimizing the bioactivity of this compound analogues.
Strategic Halogenation: The bromine atom at the C-8 position can serve as a crucial anchoring point or be replaced by other groups to fine-tune activity. QSAR studies suggest that bulky groups near the C-8 position can be favorable for certain targets, indicating that this position is a key area for introducing diversity. researchgate.netunar.ac.id
C-2 Position Modification: The C-2 position is ideal for introducing substituents that can interact with specific hydrophobic pockets or form key hydrogen bonds within the target's active site. The choice of substituent, whether an aromatic ring or another functional group, should be guided by the topology of the target binding site. nih.gov
N-3 Position Derivatization: The N-3 position offers a vector for introducing a wide variety of substituents to modulate properties like solubility, cell permeability, and target affinity. SAR studies have shown that the size, polarity, and flexibility of the N-3 substituent are critical determinants of potency. researchgate.netnih.gov For instance, incorporating small cycloalkyl groups can be more beneficial than bulky or highly polar moieties for certain enzymes. nih.gov
Hybridization and Scaffolding: A powerful strategy involves hybridizing the quinazolin-4-one core with other pharmacologically active molecules. nih.gov By linking the quinazolinone scaffold (often through the C-2 or N-3 positions) to other heterocyclic systems like triazoles, thiazoles, or imidazoles, it is possible to create hybrid molecules that may exhibit synergistic effects or interact with multiple biological targets. nih.gov
By applying these principles, medicinal chemists can rationally design and synthesize novel this compound derivatives with enhanced potency, improved selectivity, and optimized pharmacological profiles for a variety of therapeutic applications.
Preclinical Biological Activity Assessments of 8 Bromo 1h Quinazolin 4 One Derivatives
In Vitro Anti-Cancer and Cytotoxic Activity Evaluation
The potential of 8-bromo-1H-quinazolin-4-one derivatives as anti-cancer agents has been explored through various in vitro studies. These investigations primarily focus on their ability to inhibit the growth of cancer cells and induce cell death.
Antiproliferative Effects on Various Cancer Cell Lines (e.g., MCF-7, SW480, A2780)
Derivatives of the quinazolin-4-one scaffold have demonstrated significant antiproliferative activity against a range of human cancer cell lines. While specific studies focusing exclusively on this compound derivatives are limited in the public domain, research on closely related bromo-substituted quinazolinones provides valuable insights.
For instance, a series of 6-bromo-2-thio-3-substituted quinazoline-4(3H)-one derivatives were evaluated for their cytotoxic effects against human breast adenocarcinoma (MCF-7) and colorectal adenocarcinoma (SW480) cell lines. One of the most potent compounds in this series, designated as 8a, which features an aliphatic linker at the thiol group, exhibited significant antiproliferative activity with IC50 values of 15.85 ± 3.32 µM against MCF-7 cells and 17.85 ± 0.92 µM against SW480 cells. biomedpharmajournal.orgscispace.com This activity was notably better than that of the reference drug Erlotinib against the MCF-7 cell line. biomedpharmajournal.orgscispace.com
Another study on a broader range of quinazolin-4(3H)-one derivatives reported cytotoxicity against human ovarian carcinoma (A2780) cell lines. nih.gov Although this study did not specify 8-bromo derivatives, it highlights the potential of the quinazolinone core as a scaffold for developing cytotoxic agents against this type of cancer. nih.gov The general class of quinazolin-4(3H)-one derivatives has shown antiproliferative activity against various tumor types, including breast cancer, colorectal cancer, and lung cancer. nih.gov
Interactive Table: Antiproliferative Activity of Bromo-Quinazolinone Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 6-bromo-quinazolin-4(3H)-one derivative (8a) | MCF-7 (Breast Adenocarcinoma) | 15.85 ± 3.32 | biomedpharmajournal.orgscispace.com |
| 6-bromo-quinazolin-4(3H)-one derivative (8a) | SW480 (Colorectal Adenocarcinoma) | 17.85 ± 0.92 | biomedpharmajournal.orgscispace.com |
Induction of Cellular Apoptosis and Necrosis Mechanisms
The anticancer activity of quinazoline (B50416) derivatives is often linked to their ability to induce programmed cell death, or apoptosis, in cancer cells. nih.govresearchgate.net Several studies have demonstrated that various quinazoline-based compounds can trigger apoptotic pathways in tumor cells. For example, certain quinazolin-4-one derivatives have been shown to induce apoptosis and cell cycle arrest in breast cancer cells. esisresearch.org
The molecular mechanisms underlying this induction of apoptosis can involve the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes. nih.gov While the specific effects of this compound derivatives on apoptosis and necrosis pathways have not been extensively detailed in the available literature, the broader class of quinazolines is recognized for its apoptosis-inducing capabilities. nih.govresearchgate.net Further research is necessary to elucidate the precise mechanisms by which 8-bromo substitution influences these cellular processes.
Antimicrobial Activity Against Bacterial and Fungal Pathogens
In addition to their anti-cancer properties, this compound derivatives have been investigated for their potential as antimicrobial agents.
Efficacy against Gram-Positive and Gram-Negative Bacteria (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli)
Studies on bromo-substituted quinazolinones have revealed promising antibacterial activity. A series of novel 6,8-dibromo-4(3H)quinazolinone derivatives were synthesized and screened for their efficacy against a panel of bacteria. nih.gov One of the most potent compounds, 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-ethylamido benzoic acid hydrazide, demonstrated significant in vitro antimicrobial activity. nih.gov
The minimum inhibitory concentrations (MICs) for this derivative were determined to be 25 µg/mL against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Pseudomonas aeruginosa. nih.gov It exhibited even greater potency against the Gram-negative bacterium Escherichia coli, with a MIC of 1.56 µg/mL. nih.gov Another study on 6-bromo-quinazolinone derivatives also reported activity against these bacteria. biomedpharmajournal.org
Interactive Table: Antibacterial Activity of a 6,8-dibromo-4(3H)quinazolinone Derivative
| Bacterial Strain | Type | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Gram-Positive | 25 | nih.gov |
| Pseudococcus aeruginosa | Gram-Negative | 25 | nih.gov |
| Escherichia coli | Gram-Negative | 1.56 | nih.gov |
Antifungal Efficacy against Key Fungal Strains (e.g., Aspergillus niger, Candida albicans)
The antifungal potential of bromo-substituted quinazolinones has also been a subject of investigation. The aforementioned study on 6,8-dibromo-4(3H)quinazolinone derivatives also assessed their activity against fungal pathogens. nih.gov A particularly effective compound, 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-methyl thioamido benzoic acid hydrazide, displayed potent in vitro antifungal activity. nih.gov
This derivative showed a minimum inhibitory concentration (MIC) of 0.78 µg/mL against Candida albicans. nih.gov Its efficacy against Aspergillus flavus, a close relative of Aspergillus niger, was even more pronounced, with a MIC of 0.097 µg/mL. nih.gov Another study focusing on 6-bromo-quinazolinone derivatives also reported antifungal activity against Aspergillus niger and Candida albicans. biomedpharmajournal.org
Interactive Table: Antifungal Activity of a 6,8-dibromo-4(3H)quinazolinone Derivative
| Fungal Strain | MIC (µg/mL) | Reference |
| Candida albicans | 0.78 | nih.gov |
| Aspergillus flavus | 0.097 | nih.gov |
Investigation of Antimicrobial Action Mechanisms
The mechanisms through which quinazolinone derivatives exert their antimicrobial effects are an active area of research. For their antibacterial action, one of the proposed mechanisms is the inhibition of essential bacterial enzymes. It has been suggested that quinoline (B57606) derivatives, which form the core structure of quinazolinones, can inhibit DNA synthesis by targeting bacterial DNA gyrase and type IV topoisomerase, ultimately leading to bacterial cell death. eco-vector.com
Another identified mechanism, particularly against methicillin-resistant Staphylococcus aureus (MRSA), involves the allosteric inhibition of penicillin-binding protein 2a (PBP2a). nih.gov This protein is crucial for the resistance of MRSA to β-lactam antibiotics. By binding to an allosteric site on PBP2a, certain quinazolinones can synergize with β-lactams to overcome resistance. nih.gov The specific antimicrobial action mechanisms of this compound derivatives are likely to involve similar pathways, although further targeted studies are needed for confirmation.
Table of Compounds Mentioned
Enzyme Inhibition Studies
The capacity of this compound derivatives to modulate the activity of various enzymes has been a focal point of research, exploring their potential as targeted therapeutic agents.
Tyrosine Kinase Inhibition (e.g., EGFR, HER2, HER4, CDK2)
While the broader class of quinazoline and quinazolinone derivatives is well-documented for its potent inhibitory activity against a variety of tyrosine kinases, specific data on this compound derivatives are limited in the public domain. Research has extensively focused on other halogenated isomers, particularly those with substitutions at the 6- and 7-positions, which have shown significant inhibition of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). For instance, a series of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines were synthesized and evaluated as potential dual EGFR/HER2 inhibitors. nih.gov Within this series, the derivative featuring a 4-bromo-phenylethylidene-hydrazinyl substitution demonstrated the most potent inhibitory activity against wild-type EGFR, with an IC50 value of 46.1 nM, which is comparable to the established inhibitor lapatinib (B449) (IC50 = 53.1 nM). nih.gov
A related compound, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, has been identified as a potent and selective inhibitor of Aurora A kinase, a serine/threonine kinase, rather than a tyrosine kinase. mdpi.com This finding, while outside the direct scope of tyrosine kinase inhibition, highlights the potential of the bromo-quinazoline scaffold in kinase modulation.
Phosphoinositide 3-Kinase (PI3K) and Histone Deacetylase (HDAC) Inhibition
The PI3K/HDAC dual inhibition strategy has emerged as a promising avenue in cancer therapy. In this context, quinazolin-4-one based hydroxamic acids have been rationally designed and synthesized as novel dual PI3K/HDAC inhibitors. nih.gov The synthetic pathway for these compounds involved a 5-bromo-quinazolinone intermediate, indicating the utility of brominated quinazolinones in accessing these dual inhibitors. nih.gov While this demonstrates the feasibility of incorporating a bromo-substituent, specific inhibitory data for this compound derivatives against PI3K and HDAC enzymes are not extensively detailed in available literature. General studies on quinazolinone derivatives have reported the development of selective Histone Deacetylase 6 (HDAC6) inhibitors, showcasing the versatility of this scaffold. nih.gov
Cyclooxygenase (COX) Enzyme Modulation
Quinazoline and quinazolinone derivatives have been explored for their anti-inflammatory potential through the modulation of cyclooxygenase (COX) enzymes. Studies have led to the identification of quinazoline derivatives as potent and selective inhibitors of COX-1. nih.govacs.org For instance, certain 2,4,7-trisubstituted quinazolines have demonstrated excellent inhibitory activity toward COX-1, with the most potent compounds exhibiting IC50 values in the nanomolar range (e.g., 64 nM). nih.govacs.org Additionally, some 2,3-disubstituted 4(3H)-quinazolinone derivatives have been shown to possess strong and selective COX-2 inhibitory activity, with IC50 values comparable to the reference drug celecoxib. nih.gov However, specific data detailing the modulatory effects of this compound derivatives on COX-1 or COX-2 are not prominently available in the reviewed literature.
Metabotropic Glutamate (B1630785) Receptor (mGlu7) Allosteric Modulation
The quinazolinone scaffold has been identified as a promising chemotype for the development of allosteric modulators of the metabotropic glutamate receptor 7 (mGlu7), a potential target for neurological and psychiatric disorders. Research in this area has led to the discovery of quinazolin-4-one derivatives that act as negative allosteric modulators (NAMs) of the mGlu7 receptor. nih.gov These modulators are thought to exert their effects by binding to a site distinct from the endogenous ligand binding site, thereby altering the receptor's response to glutamate. While the general quinazolinone core is of interest, specific studies detailing the allosteric modulation of mGlu7 by this compound derivatives are not extensively covered in the available scientific literature.
Antioxidant Activity Investigations
The antioxidant potential of chemical compounds is a critical area of investigation, given the role of oxidative stress in numerous pathological conditions.
Radical Scavenging Assays (e.g., DPPH, Nitric Oxide)
The antioxidant capacity of various quinazolin-4-one derivatives has been assessed using standard in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and nitric oxide radical scavenging assays. sapub.org These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize free radicals. Studies on quinazolinone-vanillin derivatives have shown that some of these compounds exhibit excellent scavenging capacity against both DPPH and nitric oxide radicals, in some cases surpassing the activity of common antioxidants. sapub.org However, specific quantitative data, such as IC50 values, for the radical scavenging activity of this compound derivatives are not detailed in the currently accessible literature. The general findings suggest that the quinazolin-4-one nucleus can serve as a valuable scaffold for the development of novel antioxidant agents. sapub.orgnih.gov
Theoretical Validation of Antioxidant Mechanisms
The antioxidant potential of quinazolinone derivatives, including brominated variants, is often theoretically validated through computational studies, primarily using Density Functional Theory (DFT). sapub.org These studies provide insights into the molecular properties that govern antioxidant activity, such as bond dissociation enthalpy (BDE), ionization potential (IP), and electron affinity (EA). The fundamental principle behind the antioxidant action of these compounds lies in their ability to donate a hydrogen atom or an electron to neutralize free radicals.
Theoretical calculations help to elucidate the most likely mechanism through which a compound exerts its antioxidant effect. The primary mechanisms include:
Hydrogen Atom Transfer (HAT): The antioxidant molecule donates a hydrogen atom to a free radical, thereby quenching it. The BDE of the N-H or other labile C-H bonds is a key descriptor for this mechanism. A lower BDE indicates a greater ease of hydrogen donation.
Single Electron Transfer followed by Proton Transfer (SET-PT): This mechanism involves the transfer of an electron from the antioxidant to the free radical, forming a radical cation. This is followed by the transfer of a proton. The ionization potential of the molecule is a critical parameter for the initial electron transfer step.
For quinazolinone derivatives, the presence and position of substituent groups, such as the bromo group at the 8th position, can significantly influence the electronic distribution within the molecule. This, in turn, affects the BDE and IP values, modulating the antioxidant capacity. DFT studies can map the electrostatic potential surface (MEP) to identify the regions of the molecule that are most susceptible to electrophilic or nucleophilic attack, further clarifying the structure-activity relationship. sapub.org While specific theoretical data for this compound is not extensively detailed in the reviewed literature, the established computational models for quinazolinones suggest that the bromine atom, being an electron-withdrawing group, would modulate the electron density of the quinazolinone core, thereby influencing its hydrogen and electron-donating capabilities.
One study on various quinazolinone derivatives investigated their antioxidant potential through in vitro assays, revealing that compounds like 3-(4-Bromophenyl)-4-(3H)quinazolinone exhibit notable radical scavenging activity. rasayanjournal.co.in This experimental finding aligns with the theoretical understanding that the quinazolinone scaffold is a viable backbone for developing antioxidant agents.
| Assay | Activity Metric | Result for 3-(4-Bromophenyl)-4-(3H)quinazolinone | Standard (Ascorbic Acid) |
|---|---|---|---|
| DPPH Radical Scavenging | % Inhibition | Significant | Reference Standard |
| Nitric Oxide Scavenging | % Inhibition | Significant | Reference Standard |
| Hydrogen Peroxide Scavenging | % Inhibition | Significant | Reference Standard |
| Reducing Power Assay (Fe3+ to Fe2+) | Absorbance | Effective | Reference Standard |
Anti-inflammatory Activity Assessments in Preclinical Models
Derivatives of this compound have been evaluated for their anti-inflammatory properties in established preclinical models. A prominent method for assessing acute anti-inflammatory activity is the carrageenan-induced paw edema test in rats. This model allows for the quantification of the inhibitory effect of a compound on the inflammatory response over time.
Research into a series of novel 6,8-dibromo-4(3H)-quinazolinone derivatives demonstrated significant anti-inflammatory activity. ptfarm.plnih.gov In these studies, the administration of the test compounds prior to the injection of carrageenan led to a measurable reduction in paw swelling compared to a control group. The percentage of edema inhibition is a key parameter used to express the anti-inflammatory efficacy of the compounds.
The findings from one such study are summarized in the table below, which details the anti-inflammatory effects of selected 6,8-dibromo-4(3H)-quinazolinone derivatives. The results indicate that certain substitutions on the quinazolinone core can lead to potent anti-inflammatory agents. For instance, compound VIg from the study was identified as the most potent among the tested derivatives. ptfarm.pl
| Compound | Dose (mg/100g b.w.) | Mean Increase in Paw Volume (mL) ± S.E.M after 4h | % Inhibition of Edema after 4h |
|---|---|---|---|
| Control (Saline) | - | 0.89 ± 0.04 | - |
| II | 10 | 0.56 ± 0.03 | 37.1 |
| IIIh | 10 | 0.61 ± 0.03 | 31.5 |
| IVf | 10 | 0.71 ± 0.04 | 20.2 |
| Va | 10 | 0.68 ± 0.03 | 23.6 |
| VIg | 10 | 0.49 ± 0.03 | 44.9 |
| VIIIc | 10 | 0.88 ± 0.05 | 1.1 |
| Indomethacin (Standard) | 2 | 0.45 ± 0.02 | 49.4 |
*Significantly different from the control group (P < 0.05).
Corrosion Inhibition Research and Mechanisms
The application of quinazolinone derivatives extends beyond pharmacology into materials science, specifically in the area of corrosion inhibition. Organic compounds containing heteroatoms such as nitrogen, oxygen, and sulfur, along with aromatic rings, are known to be effective corrosion inhibitors for various metals and alloys in acidic media. The inhibitory action is attributed to the adsorption of these molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment.
Research on a bromo-substituted quinazolinone derivative, namely 3-amino-6-bromo-2-thioxo-2,3-dihydro-1H-quinazolin-4-one, has demonstrated its efficacy as a corrosion inhibitor for stainless steel 304 in a hydrochloric acid solution. semanticscholar.orgresearchgate.net The inhibition efficiency of this compound was found to increase with its concentration.
The mechanism of corrosion inhibition by quinazolinone derivatives involves the interaction of the lone pair of electrons on the nitrogen and oxygen atoms, as well as the π-electrons of the aromatic rings, with the vacant d-orbitals of the metal atoms. This leads to the formation of a coordinate bond, resulting in the adsorption of the inhibitor on the metal surface. The adsorption can be classified as physisorption, chemisorption, or a combination of both. The mode of adsorption is often elucidated by studying the thermodynamic parameters of the process. For the aforementioned bromo-substituted quinazolinone, the adsorption was found to follow the Langmuir adsorption isotherm. semanticscholar.org
The table below presents the inhibition efficiency of 3-amino-6-bromo-2-thioxo-2,3-dihydro-1H-quinazolin-4-one at various concentrations.
| Inhibitor Concentration (M) | Inhibition Efficiency (%) |
|---|---|
| 1x10-6 | 21.2 |
| 5x10-6 | 31.8 |
| 9x10-6 | 40.9 |
| 13x10-6 | 43.9 |
| 17x10-6 | 50.0 |
| 21x10-6 | 54.5 |
Future Research Directions and Translational Outlook
Exploration of Advanced Synthetic Strategies for Enhanced Compound Libraries
The generation of diverse chemical libraries is fundamental to exploring the structure-activity relationships (SAR) of 8-bromo-1H-quinazolin-4-one. Future synthetic endeavors will likely move beyond traditional methods to embrace more advanced and efficient strategies. Techniques such as microwave-assisted synthesis, multicomponent reactions (MCRs), and metal-catalyzed cross-coupling reactions are expected to play a pivotal role. nih.govmdpi.com These methods offer advantages like reduced reaction times, higher yields, and the ability to introduce a wide range of functional groups at various positions of the quinazolinone core. mdpi.com
For instance, palladium-catalyzed reactions have been effectively used in the synthesis of substituted quinazolin-4(3H)-ones. mdpi.com The bromine atom at the 8-position of this compound is particularly amenable to such cross-coupling reactions, providing a convenient handle for introducing chemical diversity. This allows for the systematic modification of the scaffold to optimize biological activity and pharmacokinetic properties. nbinno.com The development of one-pot synthesis protocols will further streamline the creation of extensive compound libraries, accelerating the drug discovery process. mdpi.com
Integration of Omics Technologies for Deeper Mechanistic Understanding
To fully exploit the therapeutic potential of this compound and its derivatives, a profound understanding of their mechanism of action is crucial. The integration of "omics" technologies, including genomics, proteomics, and metabolomics, offers a powerful approach to elucidate the molecular pathways modulated by these compounds. prnewswire.com These high-throughput methods can provide a global view of the cellular response to a given compound, helping to identify its primary targets and off-target effects.
By analyzing changes in gene expression, protein levels, and metabolite profiles in response to treatment with this compound derivatives, researchers can gain insights into their mode of action. This information is invaluable for lead optimization and for identifying potential biomarkers for patient stratification in future clinical trials. As single-cell multi-omics technologies continue to advance, they will enable an even more granular analysis of the heterogeneous responses of individual cells to these compounds. nih.gov
Development of Sophisticated Computational Models for Drug Discovery and Optimization
Computer-aided drug design (CADD) has become an indispensable tool in modern drug discovery. beilstein-journals.org For this compound, the development of sophisticated computational models will be instrumental in accelerating the identification and optimization of lead compounds. Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are two key approaches that will be employed. beilstein-journals.org
Molecular docking and molecular dynamics (MD) simulations can be used to predict the binding modes of this compound derivatives to their biological targets and to estimate their binding affinities. nih.govresearchgate.net These in silico methods can help in prioritizing compounds for synthesis and biological evaluation, thereby reducing the time and cost of research. Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the chemical structures of these compounds with their biological activities, providing valuable insights for the design of more potent and selective analogues. researchgate.net
Identification of Novel Biological Targets for this compound and its Derivatives
The quinazolinone scaffold has been shown to interact with a wide range of biological targets, including enzymes, receptors, and ion channels. nih.govnih.gov A key area of future research for this compound will be the identification of novel biological targets to expand its therapeutic applications. The bromo-substituent can significantly influence the electronic properties and binding interactions of the molecule, potentially leading to novel target engagement profiles compared to other quinazolinone derivatives.
For example, various quinazolinone derivatives have been investigated as inhibitors of kinases such as Epidermal Growth Factor Receptor (EGFR) and Aurora A kinase. nih.govnih.gov The exploration of the inhibitory potential of this compound derivatives against a broad panel of kinases and other enzymes could reveal new therapeutic opportunities, particularly in the field of oncology. mdpi.com The unique substitution pattern of this compound makes it a valuable scaffold for exploring interactions with various biological targets, potentially leading to the discovery of first-in-class drugs. evitachem.com
Challenges and Opportunities in the Academic Research of Quinazolinone Scaffolds
The academic research of quinazolinone scaffolds, including this compound, is faced with both challenges and exciting opportunities. A significant challenge lies in the development of derivatives with improved selectivity and reduced off-target effects to minimize potential toxicity. The lipophilic nature of the quinazolinone core, while beneficial for cell permeability, can also contribute to non-specific binding. nih.gov
However, the versatility of the quinazolinone scaffold presents immense opportunities for innovation. The development of hybrid molecules, where the quinazolinone core is combined with other pharmacophores, is a promising strategy to enhance potency and overcome drug resistance. nih.gov Furthermore, the exploration of novel therapeutic areas beyond the traditional focus on cancer and infectious diseases could unveil new applications for these compounds. The continued investigation into the structure-activity relationships of substituted quinazolinones will be crucial for designing next-generation therapeutics with superior efficacy and safety profiles. nih.gov
Data Tables
Table 1: Advanced Synthetic Strategies for Quinazolinone Derivatives
| Synthetic Strategy | Description | Potential Application for this compound |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate chemical reactions, often leading to higher yields and shorter reaction times. | Rapid synthesis of a library of this compound derivatives for screening. |
| Multicomponent Reactions (MCRs) | Three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants. | Efficient, one-pot synthesis of complex molecules derived from the this compound scaffold. |
| Metal-Catalyzed Cross-Coupling | Employs transition metals like palladium or copper to form new carbon-carbon or carbon-heteroatom bonds. | Functionalization of the 8-position by replacing the bromine atom with various substituents to explore SAR. |
Table 2: Potential Biological Targets for Quinazolinone Derivatives
| Target Class | Specific Examples | Therapeutic Area |
| Kinases | EGFR, Aurora Kinase, Tyrosine Kinases | Oncology |
| Enzymes | Dihydrofolate reductase, Tyrosinase | Infectious Diseases, Dermatology |
| G-protein coupled receptors (GPCRs) | - | Various |
| Ion Channels | - | Various |
Q & A
Q. What advanced techniques are suitable for studying the interaction of this compound with biological macromolecules (e.g., DNA or proteins)?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) with immobilized DNA/protein targets.
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to distinguish intercalation vs. groove-binding modes .
- Molecular Dynamics Simulations : Model interactions over 100-ns trajectories to identify stable binding conformations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
